![molecular formula C22H26N2O4 B6586129 N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide CAS No. 1235153-92-0](/img/structure/B6586129.png)
N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide
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Overview
Description
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . It also contains a phenyl group and a methoxyphenyl group, which can contribute to the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques such as vibrational spectra, NBO, and UV-spectral analysis . These techniques can provide information about the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
The reactivity of a compound is determined by its functional groups. Piperidine derivatives, for example, can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its functional groups and molecular structure. For example, the presence of a piperidine ring can affect the compound’s solubility, boiling point, and melting point .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide:
Anticancer Activity
This compound has shown promising results in the field of cancer research. Its structure, which includes a piperidine moiety, is known for its potential in inhibiting the proliferation of cancer cells. Studies have demonstrated that derivatives containing the 4-hydroxypiperidine group can induce apoptosis and cell cycle arrest in various cancer cell lines, making it a potential candidate for anticancer drug development .
Antiviral Properties
The piperidine nucleus in this compound is also significant in antiviral research. Piperidine derivatives have been explored for their ability to inhibit viral replication. This compound could potentially be modified to enhance its antiviral activity, providing a new avenue for the treatment of viral infections .
Antimicrobial Applications
Piperidine derivatives are well-known for their antimicrobial properties. This compound could be investigated for its effectiveness against a range of bacterial and fungal pathogens. Its unique structure may offer advantages in overcoming resistance mechanisms that limit the efficacy of current antimicrobial agents .
Anti-inflammatory Effects
Research has indicated that compounds containing piperidine rings can exhibit significant anti-inflammatory effects. This compound could be explored for its potential to reduce inflammation in various chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease .
Neuroprotective Agents
The neuroprotective potential of piperidine derivatives is another area of interest. This compound could be studied for its ability to protect neurons from damage, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s disease. Its structure may help in modulating neurotransmitter systems and reducing oxidative stress .
Analgesic Properties
Piperidine derivatives are also known for their analgesic (pain-relieving) properties. This compound could be evaluated for its potential to act as a painkiller, providing relief from chronic pain conditions without the side effects associated with traditional opioids .
Antipsychotic Applications
Given the role of piperidine derivatives in modulating neurotransmitter activity, this compound could be investigated for its potential use in treating psychiatric disorders such as schizophrenia and bipolar disorder. Its unique structure may offer benefits in terms of efficacy and side effect profile .
Antioxidant Activity
Finally, the antioxidant properties of piperidine-containing compounds are well-documented. This compound could be explored for its ability to neutralize free radicals and reduce oxidative stress, which is implicated in a variety of diseases, including cancer, cardiovascular diseases, and aging .
These applications highlight the versatility and potential of N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide in various fields of scientific research. Each application offers a unique opportunity for further investigation and development.
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antiproliferative activity against human tumor cell lines .
Mode of Action
It’s known that similar compounds can inhibit colony formation and cell migration of certain cancer cells . They can also induce apoptosis in a dose-dependent manner and cause cell cycle arrest in the S phase to inhibit cell proliferation .
Biochemical Pathways
It’s known that similar compounds can affect the cell cycle and apoptosis pathways .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of colony formation and cell migration, induction of apoptosis, and cell cycle arrest in the S phase . These effects contribute to its antiproliferative activity against certain cancer cells .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]-2-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-28-20-4-2-3-17(13-20)14-21(26)23-18-7-5-16(6-8-18)15-22(27)24-11-9-19(25)10-12-24/h2-8,13,19,25H,9-12,14-15H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTHQGLXJCLEEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl}-2-(3-methoxyphenyl)acetamide |
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